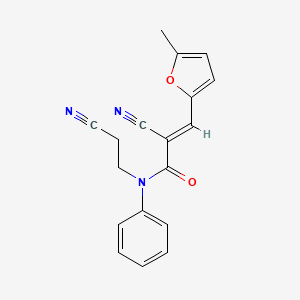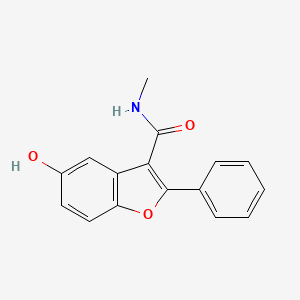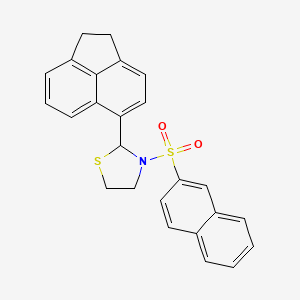![molecular formula C22H19F3O7 B11653988 propyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11653988.png)
propyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a methoxyphenoxy group and a trifluoromethyl group The acetate moiety is attached to the chromen-4-one core via an ether linkage
准备方法
The synthesis of PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic aromatic substitution of a suitable phenol derivative with the chromen-4-one core.
Introduction of the trifluoromethyl group: This can be accomplished through electrophilic aromatic substitution using trifluoromethylating agents.
Attachment of the acetate moiety: This step involves the esterification of the chromen-4-one core with acetic acid or its derivatives under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. High-temperature reactions and inert atmospheres are often required to ensure the stability of intermediates and the final product .
化学反应分析
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of various substituted derivatives.
Esterification and Hydrolysis: The acetate moiety can undergo esterification with alcohols or hydrolysis to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further studies in biological systems.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic effects, including anti-tumor and anti-inflammatory properties.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
作用机制
The mechanism of action of PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reactive oxygen species. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular signaling pathways .
相似化合物的比较
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can be compared with other similar compounds, such as:
Phenol, 2-methoxy-4-propyl-: This compound has a similar methoxyphenoxy group but lacks the chromen-4-one core and trifluoromethyl group, resulting in different chemical and biological properties.
3-(4-Methoxyphenoxy)-propyl methanesulfonate: This compound contains a methoxyphenoxy group but differs in its overall structure and functional groups, leading to different reactivity and applications.
The uniqueness of PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE lies in its combination of functional groups, which impart specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C22H19F3O7 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
propyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C22H19F3O7/c1-3-10-29-18(26)12-30-15-8-9-16-17(11-15)32-21(22(23,24)25)20(19(16)27)31-14-6-4-13(28-2)5-7-14/h4-9,11H,3,10,12H2,1-2H3 |
InChI 键 |
VQHYALSBFAGAMF-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11653914.png)
![4-cyclohexyl-5-heptylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11653918.png)
![(2Z)-6,7-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653925.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11653935.png)

![2-(2,4-dibromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11653944.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653955.png)
![methyl 6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11653970.png)
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11653978.png)

![propan-2-yl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11653995.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B11653996.png)
![N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11653999.png)
